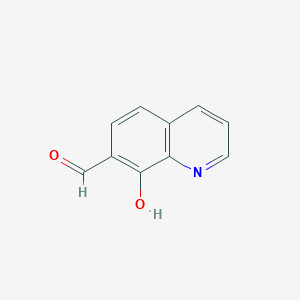

8-Hydroxyquinoline-7-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295500 | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-78-3 | |

| Record name | 5683-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic properties of 8-Hydroxyquinoline-7-carbaldehyde (8HQC), a pivotal heterocyclic compound with significant applications in medicinal chemistry, materials science, and as a precursor for advanced chemosensors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the theoretical underpinnings and practical methodologies for the spectroscopic characterization of 8HQC. We delve into the nuances of Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, elucidating how the unique structural features of 8HQC govern its spectroscopic behavior. Furthermore, this guide explores the influence of environmental factors such as solvent polarity and pH, providing a framework for understanding and predicting the molecule's response in diverse chemical settings.

Introduction: The Significance of this compound

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in chemical and pharmaceutical research, renowned for their broad spectrum of biological activities and their exceptional metal-chelating capabilities.[2] The introduction of a carbaldehyde group at the 7-position of the 8-hydroxyquinoline framework endows this compound (8HQC) with enhanced reactivity and expanded potential for the synthesis of novel Schiff bases, fluorescent probes, and therapeutic agents.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and for predicting its interactions in complex biological and chemical systems.

This guide will systematically dissect the spectroscopic profile of 8HQC, providing not only the characteristic spectral data but also the scientific rationale behind the observed phenomena. We will explore how intramolecular hydrogen bonding and the potential for excited-state intramolecular proton transfer (ESIPT) are key determinants of its photophysical properties.

Synthesis of this compound

The preparation of 8HQC is a critical first step for any subsequent spectroscopic investigation. While several methods exist for the formylation of 8-hydroxyquinoline, a common and effective approach is the Reimer-Tiemann reaction, which can yield both the 5- and 7-substituted isomers.[3] Another established method involves the oxidation of 8-hydroxy-7-methylquinoline.[1]

Experimental Protocol: Synthesis via Oxidation

A well-established method for the synthesis of this compound involves the oxidation of 8-hydroxy-7-methylquinoline.

Materials:

-

8-hydroxy-7-methylquinoline

-

Iodic acid

-

Acetone

-

Appropriate reaction vessel and workup equipment

Procedure:

-

Dissolve 8-hydroxy-7-methylquinoline in acetone in a suitable reaction vessel.

-

Add iodic acid as the oxidizing agent.

-

Maintain the reaction at an appropriate temperature and for a sufficient duration to ensure complete conversion.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield this compound as a white to light yellow crystalline solid.[1]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption spectrum of 8HQC is characterized by multiple bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the quinoline ring system.

The UV-Vis spectrum of this compound in methanol shows several absorption bands.[3] These bands are attributed to the various electronic transitions within the aromatic system.

Interpreting the UV-Vis Spectrum

The absorption spectrum of 8HQC in methanol exhibits maxima at approximately 207, 248, 267, 286, 350, and 429 nm.[3] The bands in the shorter wavelength region (207-286 nm) are characteristic of π-π* transitions within the quinoline ring. The lower energy bands at 350 and 429 nm likely correspond to n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms, as well as the carbonyl group, and extended π-π* transitions of the conjugated system.

Solvatochromism: The Influence of Solvent Polarity

Effect of pH

The UV-Vis spectrum of 8HQC is highly dependent on the pH of the medium. The molecule possesses both an acidic phenolic hydroxyl group and a basic pyridinic nitrogen atom, allowing it to exist in cationic, neutral, and anionic forms.

-

Acidic pH: Protonation of the pyridinic nitrogen leads to a distinct change in the absorption spectrum.

-

Neutral pH: The molecule exists predominantly in its neutral form.

-

Basic pH: Deprotonation of the phenolic hydroxyl group results in the formation of a phenoxide anion, causing a significant bathochromic shift in the absorption bands due to the increased electron-donating ability of the oxygen atom.

Studies on the related 8-hydroxyquinoline-5-sulphonic acid have shown distinct spectral changes with varying pH, with the neutral form dominating between pH 4 and 8, and the anionic form appearing at a pH above 8.[4]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 8HQC (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

For solvatochromism studies, prepare solutions of 8HQC in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, and water).

-

For pH-dependent studies, prepare a series of buffer solutions spanning the desired pH range. Add a small aliquot of the 8HQC stock solution to each buffer to maintain a constant concentration.

Data Acquisition:

-

Record the absorption spectra over a suitable wavelength range (e.g., 200-600 nm).

-

Use the pure solvent or buffer as a blank for baseline correction.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the excited-state properties of a molecule. 8-hydroxyquinoline and its derivatives are known for their interesting fluorescence behavior, which is often linked to excited-state intramolecular proton transfer (ESIPT).[5][6][7]

The Principle of ESIPT in 8-Hydroxyquinolines

In the ground state, 8HQC exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridinic nitrogen.[5][6] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to form an excited-state keto tautomer. This ESIPT process often leads to a large Stokes shift (the difference between the absorption and emission maxima) and can significantly influence the fluorescence quantum yield.

Expected Fluorescence Properties of 8HQC

While specific fluorescence spectra for 8HQC are not widely published, based on the behavior of the parent 8-hydroxyquinoline, it is expected to be weakly fluorescent in many organic solvents due to the efficient ESIPT process providing a non-radiative decay pathway.[2][8] The fluorescence properties will be highly sensitive to the environment.

-

Solvent Effects: Protic solvents can compete with the intramolecular hydrogen bond, potentially altering the ESIPT pathway and influencing the fluorescence quantum yield. Aprotic polar solvents may lead to higher fluorescence quantum yields.

-

pH Effects: Similar to UV-Vis absorption, the fluorescence of 8HQC will be pH-dependent. Protonation of the nitrogen or deprotonation of the hydroxyl group will inhibit the ESIPT process, potentially leading to enhanced fluorescence from the cationic or anionic species, respectively.[9]

-

Chelation-Enhanced Fluorescence (CHEF): Upon chelation with metal ions, the phenolic proton is displaced, and the intramolecular hydrogen bond is disrupted. This blocks the ESIPT pathway, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is the basis for the use of 8-hydroxyquinoline derivatives as chemosensors.[2]

Experimental Protocol: Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation and an emission monochromator.

Sample Preparation:

-

Prepare a dilute stock solution of 8HQC (e.g., 0.1 mM) in a spectroscopic grade solvent.

-

Prepare working solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

For solvatochromism and pH studies, prepare samples as described in the UV-Vis protocol.

-

For quantum yield determination, a well-characterized fluorescence standard with emission in a similar spectral region is required.

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission monochromator.

-

Measure the fluorescence quantum yield relative to a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8HQC provides valuable information for confirming its structure. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substituted quinoline ring system.

¹H NMR Data (400.2 MHz, DMSO-d₆): [3]

-

δ = 10.41 (s, 1H, HC=O)

-

δ = 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic)

-

δ = 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic)

-

δ = 7.99 (d, J = 8.0 Hz, 1H, aromatic)

-

δ = 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic)

-

δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic)

The downfield shift of the aldehyde proton (10.41 ppm) is characteristic of a formyl group attached to an aromatic ring. The complex splitting patterns of the aromatic protons are consistent with the 7-substituted 8-hydroxyquinoline structure.

¹³C NMR Spectroscopy

Expected ¹³C NMR Chemical Shift Regions for 8HQC:

-

Aldehyde Carbonyl: ~190-195 ppm

-

Aromatic Carbons: ~110-160 ppm

-

C-OH Carbon: ~155-160 ppm

A detailed analysis of the ¹³C NMR spectrum, aided by computational predictions and comparison with related compounds, would allow for the unambiguous assignment of all carbon signals.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of 8HQC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpreting the IR Spectrum of 8HQC

The IR spectrum of 8HQC (in KBr) displays several characteristic absorption bands:[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3344 | ν(O-H) stretching |

| 2859 | ν(C-H) aromatic stretching |

| 1667 | ν(C=O) aldehyde stretching |

| 1425 | ν(C-H) in-plane bending |

The broad band at 3344 cm⁻¹ is indicative of the O-H stretching vibration, likely broadened due to intramolecular hydrogen bonding. The strong absorption at 1667 cm⁻¹ is a clear indication of the aldehyde carbonyl group. The bands in the aromatic region are consistent with the quinoline ring system.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of 8HQC (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. Each spectroscopic technique offers a unique piece of the puzzle, and a combined approach is essential for a comprehensive characterization. The sensitivity of its spectroscopic signature to environmental factors like solvent and pH underscores its potential as a responsive chemical entity, particularly in the design of chemosensors. This guide has provided a foundational understanding and practical protocols for the spectroscopic investigation of 8HQC, empowering researchers to further explore the rich chemistry and diverse applications of this versatile molecule.

References

- 1. chembk.com [chembk.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a pivotal heterocyclic compound. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents.

Chemical Structure and Properties

This compound, with the molecular formula C₁₀H₇NO₂, is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7-position.[1][2] This substitution pattern imparts unique chemical reactivity and potential for further functionalization.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] It exhibits solubility in hot organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol, but is insoluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| CAS Number | 5683-78-3 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in hot ethanol, DMSO, methanol; Insoluble in water | [3] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR | (DMSO-d₆, 400.2 MHz) δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O) | [4] |

| GC-MS | tᵣ = 6.360 min, (EI) m/z (rel. int.) M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%) | [4] |

| UV-Vis | (Methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) | [4] |

| IR (KBr) | ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H) | [4] |

Synthesis of this compound

The formylation of 8-hydroxyquinoline to produce this compound can be achieved through several established organic reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4]

Experimental Protocol: Reimer-Tiemann Reaction (General Procedure)

The Reimer-Tiemann reaction involves the ortho-formylation of phenols, in this case, 8-hydroxyquinoline, using chloroform in a basic solution. While this method can yield both the 5- and 7-substituted isomers, reaction conditions can be optimized to favor the desired product.[5]

Materials:

-

8-Hydroxyquinoline

-

Ethanol

-

Sodium hydroxide

-

Chloroform

-

Hydrochloric acid (1%)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask and bring the mixture to a gentle reflux.

-

Slowly add chloroform dropwise to the refluxing mixture over a period of one hour.

-

Continue refluxing the reaction mixture for an additional three hours.

-

After cooling to room temperature, acidify the suspension with a 1% aqueous solution of hydrochloric acid to approximately pH 7.

-

Remove the volatile components under reduced pressure.

-

The crude product can then be purified by column chromatography.

Caption: Reimer-Tiemann synthesis workflow.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of various derivatives with significant biological activities. Its derivatives, particularly Schiff bases and aroylhydrazones, have garnered considerable interest in the field of drug discovery.[6][7]

Schiff Base Derivatives and their Metal Complexes

The condensation of this compound with various primary amines yields Schiff base derivatives. These, in turn, can act as ligands to form stable complexes with a range of metal ions.[7] These metal complexes often exhibit enhanced biological activity compared to the free ligands.

The anticancer mechanism of some 8-hydroxyquinoline Schiff base metal complexes involves the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately triggering apoptosis.

Caption: Synthesis and proposed anticancer mechanism of Schiff base metal complexes.

Aroylhydrazone Derivatives as Anticancer Agents

Aroylhydrazone derivatives synthesized from this compound have demonstrated promising antitumor activities.[6] Preliminary studies have indicated that some of these compounds exhibit a high inhibitory rate against cyclin-dependent kinase phosphatase CDC25B.[6]

CDC25B is a dual-specificity phosphatase that plays a crucial role in cell cycle progression by activating cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B1, which is essential for entry into mitosis.[3][8] Overexpression of CDC25B is observed in various cancers, making it an attractive target for anticancer drug development.[9] Inhibition of CDC25B leads to cell cycle arrest at the G2/M transition, thereby preventing cancer cell proliferation.

Caption: Inhibition of the CDC25B pathway by aroylhydrazone derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the biological potential of its derivatives. Its utility as a scaffold in the synthesis of novel Schiff bases and aroylhydrazones highlights its importance in the development of new therapeutic agents, particularly in the realm of anticancer research. The ability of its derivatives to target key cellular components and pathways, such as CDC25B and inducing oxidative stress, underscores the promising future of this compound in medicinal chemistry and drug development. Further exploration of its derivatives and their mechanisms of action is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDC25B cell division cycle 25B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its historical context, delve into the nuances of its synthesis and characterization, and illuminate its burgeoning role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.

The Genesis of a Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The parent compound, 8-hydroxyquinoline (also known as oxine), was first synthesized and its structure correctly identified in 1881 by the Czech chemist Zdenko Hans Skraup through his eponymous reaction.[1] This discovery laid the foundation for the exploration of a vast family of quinoline derivatives.

The introduction of a formyl (-CHO) group onto the 8-hydroxyquinoline scaffold, particularly at the 7-position, was a logical progression driven by the desire to create more complex and functionalized molecules. The formylation of phenols was a well-established transformation in the late 19th century, with the seminal work of Karl Reimer and Ferdinand Tiemann in 1876 on the ortho-formylation of phenols using chloroform and a strong base.[2] This reaction, now known as the Reimer-Tiemann reaction, became a cornerstone of synthetic organic chemistry.[2][3]

While the precise first synthesis of this compound is not readily traceable to a single seminal publication, its preparation is a classic example of applying established electrophilic aromatic substitution reactions to the activated 8-hydroxyquinoline ring system. The exploration of its derivatives for various applications, particularly in the mid to late 20th century, solidified its importance as a valuable synthetic intermediate.

Synthesis and Mechanistic Insights: The Challenge of Regioselectivity

The synthesis of this compound is a study in the control of regioselectivity in electrophilic aromatic substitution. The 8-hydroxyquinoline ring is highly activated towards electrophilic attack due to the electron-donating effects of both the hydroxyl group and the lone pair of electrons on the nitrogen atom. This activation, however, presents a significant challenge: the potential for substitution at multiple positions, primarily the 5- and 7-positions.

Several classical formylation reactions have been employed for the synthesis of this compound, each with its own set of advantages and disadvantages.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols.[2] In the context of 8-hydroxyquinoline, this reaction typically yields a mixture of 8-hydroxyquinoline-5-carbaldehyde and this compound.[4]

Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[5] The phenoxide of 8-hydroxyquinoline, being highly nucleophilic, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate affords the aldehyde.

Causality Behind Experimental Choices: The choice of a strong base (e.g., NaOH or KOH) is critical for the deprotonation of both chloroform to generate the carbene and the hydroxyl group of 8-hydroxyquinoline to form the more reactive phenoxide ion. The reaction is often carried out in a biphasic system, requiring vigorous stirring or a phase-transfer catalyst to ensure efficient reaction between the aqueous and organic phases.[3] The temperature is also a key parameter; while heating is required to initiate the reaction, it can be highly exothermic.[3]

Regioselectivity: The Reimer-Tiemann reaction on 8-hydroxyquinoline is known to favor the 5-position, with reported yields of approximately 38% for the 5-isomer and 10% for the desired 7-isomer.[4] This preference for the 5-position is attributed to its higher electron density and steric accessibility compared to the 7-position.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid.[6]

Mechanism: The reaction is believed to proceed via the formation of an electrophilic iminium ion from hexamine, which then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.

Challenges: The Duff reaction is often characterized by low yields.[6] When applied to 8-hydroxyquinoline, it can produce impure products, making isolation of the desired 7-carbaldehyde difficult.[7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) for the formylation of electron-rich aromatic compounds. While a powerful formylation method, its application to 8-hydroxyquinoline is complicated by the nucleophilic nature of the hydroxyl group, which can react with the Vilsmeier reagent.[8]

Controlling Regioselectivity: To favor formylation at the 7-position, a common strategy involves the use of a bulky protecting group at the 5-position. This sterically hinders attack at the 5-position, directing the Vilsmeier reagent to the 7-position. Subsequent deprotection yields the desired this compound.

Comparative Summary of Synthesis Methods

| Reaction | Formylating Agent | Conditions | Typical Yield of 7-isomer | Key Advantages | Key Disadvantages |

| Reimer-Tiemann | Chloroform (:CCl₂) | Strong base (e.g., NaOH), heat | ~10%[4] | Well-established, readily available reagents | Low yield of 7-isomer, formation of a mixture of isomers, handling of chloroform |

| Duff | Hexamethylenetetramine | Acidic (glycerol, boric acid), heat | Variable, often low | Avoids chlorinated solvents | Low yields, potential for impure products[7] |

| Vilsmeier-Haack | Vilsmeier reagent (e.g., POCl₃/DMF) | Anhydrous | Potentially higher with protecting groups | High reactivity | Side reactions with the hydroxyl group, often requires a protection/deprotection strategy |

Detailed Experimental Protocol: Reimer-Tiemann Synthesis (Adapted)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (excess, e.g., 4-6 equivalents) in water.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Chloroform Addition: Add chloroform (excess, e.g., 3-4 equivalents) dropwise through the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux. The reaction mixture will typically turn a dark color.

-

Reaction: Continue to heat the mixture at reflux for an additional 4-6 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with dilute sulfuric acid until it is acidic to litmus paper.

-

Steam Distillation: Subject the acidified mixture to steam distillation to remove unreacted starting material and the 5-formyl isomer. The this compound, being less volatile, will remain in the distillation flask.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

This compound is a crystalline solid, typically appearing as white to light yellow in color.[9] It is soluble in hot organic solvents such as ethanol, dimethyl sulfoxide, and methanol, but insoluble in water.[9]

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molar Mass | 173.17 g/mol |

| Density | 1.364 g/cm³ |

| Boiling Point | 331.7°C at 760 mmHg |

| Flash Point | 154.4°C |

Spectroscopic Data: [8]

-

¹H-NMR (DMSO-d₆, 400.2 MHz) δ: 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1 Hz, J = 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4 Hz, J = 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0 Hz, J = 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O).

-

GC-MS (EI) m/z (rel. int.): M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%).

-

UV-Vis (methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09).

-

IR (KBr) ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile precursor for the synthesis of a wide array of biologically active molecules, particularly Schiff bases. The aldehyde functionality provides a convenient handle for condensation reactions with various amines to generate imines, which often exhibit enhanced biological properties.

Anticancer Activity: Targeting the Cell Division Cycle

A promising area of research is the development of Schiff bases derived from this compound as anticancer agents. Some of these compounds have shown significant inhibitory activity against Cell Division Cycle 25B (CDC25B) phosphatase.[9]

The CDC25B Signaling Pathway: CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle.[10] It activates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex by removing inhibitory phosphate groups.[11] Overexpression of CDC25B is observed in many cancers and is associated with poor prognosis. Therefore, inhibiting CDC25B is a rational strategy for cancer therapy, as it can lead to cell cycle arrest and prevent tumor cell proliferation.

Caption: The CDC25B signaling pathway at the G2/M cell cycle transition and its potential inhibition.

Mechanism of Inhibition: While the precise mechanism for all Schiff base derivatives is not fully elucidated, one plausible mode of action for quinoline-based inhibitors involves the generation of reactive oxygen species (ROS). These ROS can then lead to the oxidative and irreversible inhibition of the catalytic cysteine residue in the active site of CDC25B.[12]

Other Therapeutic Applications

The 8-hydroxyquinoline scaffold is known for its broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: 8-hydroxyquinoline and its derivatives can chelate essential metal ions, disrupting microbial enzyme function.

-

Neuroprotective Effects: The ability to chelate metal ions like copper and zinc is also being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid plaque formation.[1]

-

Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant activity, allowing the molecule to scavenge free radicals.

Future Directions

This compound continues to be a molecule of significant interest. Future research will likely focus on:

-

Development of more selective and potent inhibitors of targets like CDC25B through rational drug design, leveraging the 7-carbaldehyde as a key functional group for derivatization.

-

Exploration of its utility in materials science , particularly in the synthesis of novel fluorescent chemosensors and organic light-emitting diodes (OLEDs).

-

Optimization of synthetic routes to improve the yield and regioselectivity of the 7-formyl isomer, potentially through the use of novel catalysts or directing groups.

References

- 1. rroij.com [rroij.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDC25B induces cellular senescence and correlates with tumor suppression in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CDC25B - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. med.fsu.edu [med.fsu.edu]

- 12. Dual-Specificity Phosphatase CDC25B Was Inhibited by Natural Product HB-21 Through Covalently Binding to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 8-Hydroxyquinoline-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic properties, and in-silico analysis, presenting a cohesive resource for researchers and professionals in the field.

Molecular Structure and Properties

This compound is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7th position. This substitution pattern influences its electronic properties and reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic characteristics.

Optimized Molecular Geometry

The optimized geometry of this compound has been determined through DFT calculations, typically employing the B3LYP functional with a 6-31G* or higher basis set. These calculations provide precise information on bond lengths and angles, which are in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C7-C10 (C-CHO) | 1.47 Å |

| C10=O11 (C=O) | 1.23 Å | |

| C8-O9 (C-OH) | 1.35 Å | |

| O9-H | 0.97 Å | |

| C7-C8 | 1.42 Å | |

| C6-C7 | 1.38 Å | |

| N1-C2 | 1.32 Å | |

| N1-C9 | 1.37 Å | |

| Bond Angle | C6-C7-C10 | 121.5° |

| C8-C7-C10 | 119.8° | |

| O11=C10-H | 123.0° | |

| C7-C8-O9 | 120.5° | |

| Dihedral Angle | C6-C7-C10=O11 | ~180° |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Spectroscopic Analysis

Experimental and theoretical spectroscopic studies are crucial for the characterization of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides key structural information. Experimental data recorded in DMSO-d₆ shows distinct chemical shifts for the aromatic protons and the aldehyde proton.[1]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by prominent vibrational bands corresponding to the O-H, C-H, and C=O stretching frequencies.[1] Theoretical calculations of vibrational frequencies complement the experimental data, aiding in the precise assignment of these bands.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, typically recorded in methanol, exhibits several absorption bands in the UV-Vis region.[1] Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and their corresponding wavelengths and oscillator strengths.

Table 2: Experimental Spectroscopic Data for this compound

| Spectroscopy | Solvent | Key Peaks/Shifts |

| ¹H-NMR | DMSO-d₆ | δ = 10.41 (s, 1H, HC=O), 9.07 (dd, 1H, aromatic), 8.78 (dd, 1H, aromatic), 7.99 (d, 1H, aromatic), 7.57 (dd, 1H, aromatic), 7.24 (d, 1H, aromatic)[1] |

| IR (KBr) | - | 3344 cm⁻¹ (νO-H), 2859 cm⁻¹ (νC-H), 1667 cm⁻¹ (νC=O)[1] |

| UV-Vis | Methanol | λ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1] |

Synthesis of this compound

Several synthetic methods can be employed for the formylation of 8-hydroxyquinoline, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The position of formylation (C5 vs. C7) is influenced by the reaction conditions.[1]

Experimental Protocols

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4][5][6]

-

Procedure: A solution of 8-hydroxyquinoline in aqueous sodium hydroxide is treated with chloroform. The mixture is heated under reflux with vigorous stirring. After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent. The desired this compound is then purified, often by column chromatography.

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.[7][8][9] While this method can be used, studies have shown that it may result in impure products for this specific compound.[7]

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[10][11][12][13]

-

Procedure: To a cooled solution of 8-hydroxyquinoline in a suitable solvent, the Vilsmeier reagent is added. The reaction mixture is then heated. Upon completion, the reaction is quenched with water and neutralized to precipitate the product, which is then filtered and purified.

Computational Methodology

The theoretical investigation of this compound relies on quantum chemical calculations to predict its properties.

Density Functional Theory (DFT)

DFT calculations are the cornerstone of the computational analysis of this molecule.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed to study the excited-state properties and predict the electronic absorption spectra. This method provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A typical computational workflow for predicting molecular properties.

Conclusion

The integration of experimental techniques and computational modeling provides a powerful approach to understanding the multifaceted nature of this compound. DFT and TD-DFT calculations offer deep insights into its structural, electronic, and spectroscopic properties, which are essential for its rational application in drug design and materials science. This guide serves as a foundational resource for researchers, facilitating further exploration and utilization of this versatile molecule.

References

- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Hydroxyquinoline-7-carbaldehyde. It includes detailed experimental protocols for its synthesis and characterization, and summarizes key data in a structured format for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development.

Core Physical and Chemical Properties

This compound is a solid, appearing as a white to light yellow crystal or crystalline powder.[1] Its core properties are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |

| Molecular Weight | 173.17 g/mol | [1][2][3] |

| Appearance | White to light yellow crystal or crystalline powder | [1] |

| Melting Point | Not explicitly available for the 7-carbaldehyde isomer. The related 2-carbaldehyde isomer has a melting point of 96.0 to 100.0 °C. | [4] |

| Boiling Point | 331.7°C at 760 mmHg | [1] |

| Flash Point | 154.4°C | [1] |

| Density | 1.364 g/cm³ | [1] |

| Vapor Pressure | 7.92E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.733 | [1] |

| Solubility | Soluble in hot organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol. Insoluble in water. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 5683-78-3 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | [2] |

| InChIKey | HGNLFMRNEFPDHZ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | [2] |

Synthesis and Characterization

The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol is adapted from the general procedure for the Reimer-Tiemann formylation of 8-hydroxyquinoline.[5]

Materials:

-

8-Hydroxyquinoline

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

Procedure:

-

Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

-

Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

-

Heat the mixture with stirring under reflux.

-

Slowly add chloroform dropwise to the reaction mixture over a period of one hour.

-

Continue refluxing the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (DMSO-d₆, 400.2 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. For the related 8-hydroxyquinoline-5-carbaldehyde, the aldehyde proton appears as a singlet at δ 10.14 ppm. Aromatic protons appear in the range of δ 7.26-9.56 ppm.[6]

-

¹³C-NMR (DMSO-d₆, 100.6 MHz): The carbon NMR spectrum will show signals for the carbon atoms of the quinoline ring system and the carbonyl carbon of the aldehyde group. For the 5-carbaldehyde isomer, the carbonyl carbon resonates at δ 192.2 ppm.[6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. Key expected peaks include a broad band for the O-H stretching of the hydroxyl group (~3177 cm⁻¹), C-H stretching of the aldehyde (~2845 cm⁻¹), and a strong C=O stretching of the aldehyde (~1663 cm⁻¹).[6]

3. Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound.[6]

Biological Activity and Mechanism of Action

Derivatives of 8-hydroxyquinoline are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[5][7] The primary mechanism underlying these activities is their ability to chelate metal ions.[5]

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group at position 8 form a stable five-membered ring with various metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. This chelation can disrupt essential metal-dependent enzymatic processes in pathogenic microorganisms and cancer cells, leading to their inhibition or death.

General Mechanism of Action: Metal Chelation

Caption: Generalized mechanism of action of 8-hydroxyquinoline derivatives via metal chelation.

Applications in Drug Development and Research

The unique chemical structure and biological activity of this compound make it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.

-

Anticancer Agents: Its metal-chelating properties are being explored for the development of novel anticancer drugs.[8]

-

Antimicrobial Agents: The compound and its derivatives have shown potential as antibacterial and antifungal agents.[5]

-

Fluorescent Probes: The 8-hydroxyquinoline core is fluorescent, and its derivatives are used to develop fluorescent sensors for metal ions.[5]

-

Organic Synthesis: The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, which can also possess significant biological activities.[1]

Safety Information

This compound is considered harmful if swallowed. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[3]

This technical guide provides a foundational understanding of this compound. Further research is encouraged to fully elucidate its properties and potential applications.

References

- 1. rsc.org [rsc.org]

- 2. CAS 5683-78-3 | this compound - Synblock [synblock.com]

- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

8-Hydroxyquinoline-7-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a key organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and biological activities, offering valuable insights for its application in research and development.

Core Compound Identification

CAS Number: 5683-78-3 Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Appearance | White to light yellow crystal or crystalline powder |

| Solubility | Soluble in hot organic solvents (e.g., ethanol, DMSO, methanol); Insoluble in water |

| Melting Point | 172.7–173.5 °C |

| Boiling Point | 331.7°C at 760 mmHg |

| ¹H-NMR (DMSO-d₆) | δ = 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), 9.07 (dd), 10.41 (s)[1] |

| UV-Vis (Methanol) | λ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1] |

| IR (KBr) | 3344 cm⁻¹ (νOH), 2859 cm⁻¹ (νCH), 1667 cm⁻¹ (νC=O)[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 8-hydroxyquinoline. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

8-Hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (dry)

-

Crushed ice

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Heating mantle with reflux condenser

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add dry chloroform and dry DMF. Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Continue stirring for one hour at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Addition of 8-Hydroxyquinoline: To the freshly prepared Vilsmeier reagent, add 8-hydroxyquinoline.

-

Reaction: Gently bring the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is between 6 and 7.

-

Extraction: Separate the organic layer. The aqueous layer can be further extracted with chloroform to maximize product recovery.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, primarily attributed to their ability to chelate metal ions essential for various cellular processes.

Antitumor Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic potential against various human carcinoma cell lines. The proposed mechanism of action involves the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis (programmed cell death).

Caption: Proposed antitumor signaling pathway.

Antibacterial Activity

The antibacterial properties of 8-hydroxyquinoline derivatives are also linked to their metal-chelating capabilities. By sequestering essential metal ions, these compounds can inhibit the function of metalloenzymes that are vital for bacterial survival and proliferation.

Caption: Proposed antibacterial mechanism of action.

Application as a Fluorescent Sensor

Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for the detection of metal ions. The aldehyde group at the 7-position can be readily modified, for example, through Schiff base formation, to create highly selective and sensitive sensors.

Experimental Protocol: Fluorescent Detection of Metal Ions

This protocol provides a general framework for utilizing a Schiff base derivative of this compound as a fluorescent sensor.

Materials:

-

Schiff base derivative of this compound (Sensor)

-

Metal salt stock solution (e.g., 10 mM ZnCl₂)

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4)

-

Organic solvent (e.g., THF or Ethanol)

-

Deionized water

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate organic solvent.

-

Prepare a working solution of the metal salt by diluting the stock solution in the buffer.

-

-

Fluorescence Measurement:

-

To a quartz cuvette, add the sensor working solution.

-

Record the initial fluorescence spectrum of the sensor solution.

-

Incrementally add aliquots of the metal ion working solution to the cuvette.

-

After each addition, mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to construct a calibration curve.

-

The limit of detection (LOD) can be calculated from the calibration curve.

-

Caption: Experimental workflow for metal ion detection.

References

A Technical Guide to the Solubility and Stability of 8-Hydroxyquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of quantitative data in public literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine the precise physicochemical properties of this compound.

Executive Summary

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 7-position offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and analytical method development. This guide presents qualitative solubility data, outlines factors affecting its stability, and provides detailed experimental workflows for its quantitative assessment.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be summarized. The compound is a solid at room temperature.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Notes |

| Water | Water | Insoluble | The hydrophobic quinoline core significantly limits aqueous solubility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble (especially when hot) | A common solvent for creating stock solutions of quinoline derivatives. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble (especially when hot) | Often used in the synthesis and purification of this compound.[1] |

Note: The information is compiled from chemical supplier data sheets and related literature on similar compounds.[1]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Like its parent compound, 8-hydroxyquinoline, it is susceptible to degradation under certain conditions.

Key Factors Affecting Stability:

-

Light: 8-hydroxyquinoline and its derivatives are known to be light-sensitive.[2] Exposure to light can lead to discoloration and degradation. It is strongly recommended to store the compound and its solutions protected from light.

-

pH: The phenolic hydroxyl group and the pyridine nitrogen in the quinoline ring suggest that the compound's stability could be pH-dependent. Extreme pH conditions (strong acid or base) at elevated temperatures are likely to promote hydrolysis or other degradation pathways.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of stability for this compound. These protocols are adapted from established methods for the closely related isomer, 8-Hydroxyquinoline-2-carbaldehyde, and are widely applicable.[2]

Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation solubility of the compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a chemically inert filter, e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

4.2.1 Forced Degradation Protocol

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

4.2.2 HPLC Method Parameters (General Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array (PDA) detector is recommended to assess peak purity).

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. File:Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers (IA jresv69An1p53).pdf - Wikimedia Commons [commons.wikimedia.org]

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives. 8-HQ is a privileged heterocyclic scaffold known for its potent metal-chelating properties, which underpins its broad spectrum of pharmacological effects.[1] These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key cellular enzymes, and generation of reactive oxygen species (ROS).[4][5][6]

Quantitative Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values for various 8-HQ derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 | [5] |

| 8-Hydroxyquinoline (8-HQ) | K562, T47D | Prominent Antitumor Effect | [5] |

| Tris(8-hydroxyquinoline)iron (Feq₃) | SCC9, SCC25 (HNSCC) | Induces Apoptosis | [7] |

| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | MCF7, MDA-MB-231 (Breast) | Induces Paraptosis & Apoptosis | [8] |

| DQ6 (Zinc(II)-8-hydroxyquinoline complex) | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | [9] |

| Cisplatin (Reference) | SK-OV-3/DDP (Ovarian) | >50 | [9] |

| V(IV)O Complex of 8-HQ Benzohydrazone | A375 (Melanoma) | < 6 | [10] |

| Ni(II) Complex of 8-HQ Benzohydrazone | A375 (Melanoma) | < 10 | [10] |

| Ni(II) Complex of 8-HQ Benzohydrazone | HCT-116 (Colon) | < 10 | [10] |

| 1,4-Naphthoquinone-8-HQ Hybrid (Compound 6) | A549 (Lung) | Correlates with NQO1 Expression | [9] |

| Various 7-Substituted Derivatives | HL60, K562, KG1, A549, PC-3, MCF-7 | 0.69 - 22 | [11] |

| Various Styrylquinoline Derivatives | HCT 116 | 26.30 - 63.75 | [11] |

| Doxorubicin (Reference) | HCT 116 (Colon) | 5.6 ± 0.1 | [5] |

Mechanisms of Anticancer Action

8-HQ derivatives exert their anticancer effects through multiple signaling pathways, primarily culminating in programmed cell death (apoptosis).

A. Induction of Apoptosis: Many 8-HQ derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the iron complex Feq₃ has been shown to increase levels of reactive oxygen species (ROS), leading to the upregulation of Bax and cytochrome c (mitochondrial pathway) and the activation of the Fas/FasL and TRAIL receptor pathways (death receptor pathway), ultimately activating caspases.[7][12]

B. Paraptosis and ERK Pathway Activation: Certain derivatives, like HQ-11, can induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). This is often linked to proteasome inhibition and the activation of the ERK signaling pathway, which can also contribute to apoptosis.[8]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antibacterial and antifungal properties.[13] Their primary mechanism involves chelating essential metal ions required for microbial enzyme function and membrane integrity.[13][14]

Quantitative Data: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fe(8-hq)₃ | S. aureus (MRSA) | ~4.0 µM | [15] |

| Cloxyquin | S. aureus (MRSA) | MIC₅₀ ≤ 5.57 µM | [15] |

| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9 | [13] |

| Derivative 5d (hybrid with quinolone) | E. coli, P. aeruginosa, K. pneumoniae | 0.125 - 8 | [16] |

| Derivative 5 | V. parahaemolyticus, S. aureus | 10⁻⁶ mg/mL | [17] |

| Penicillin G (Reference) | V. parahaemolyticus, S. aureus | 10⁻³ mg/mL | [17] |

| 2-styryl-8-acetyloxyquinolines | Staphylococcus aureus | 6 - 512 | [18] |

Mechanism of Antimicrobial Action

The antimicrobial activity of 8-HQ derivatives is largely attributed to their ability to act as ionophores, disrupting the homeostasis of essential metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By chelating these ions, they can either deprive bacteria of necessary cofactors for enzymatic reactions or, in the case of iron complexes like Fe(8-hq)₃, facilitate the generation of toxic reactive oxygen species via Fenton-like reactions within the bacterial cell, leading to oxidative damage and cell death.[13][15]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis and oxidative stress are key pathological features. 8-HQ derivatives, with their metal-chelating and antioxidant properties, have emerged as promising neuroprotective agents.[1][2]

Quantitative Data: Neuroprotective Effects

| Compound/Derivative | Model/Effect | Result | Reference |

| Clioquinol (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 93.35% | [19] |

| Nitroxoline (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 95.72% | [19] |

| 8-Hydroxyquinoline (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 86.89% | [19] |

| Various 8-HQ Betti Products | Chemically Induced Oxidative Stress | Potent, nanomolar cytoprotective activity | [20] |

| 8-hydroxyquinolylnitrones (17-19) | MAO-B Inhibition | Inhibition in low micromolar concentrations | [21] |

Mechanism of Neuroprotection

The neuroprotective effects of 8-HQ derivatives are multifaceted. A primary mechanism involves the chelation of excess redox-active metal ions, such as copper and iron, which are implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of oxidative stress in Alzheimer's disease.[22] By sequestering these metals, 8-HQ derivatives can inhibit Aβ aggregation and reduce the formation of harmful ROS, thereby protecting neurons from damage.[1][22]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Recent studies have identified 8-HQ derivatives as potent inhibitors of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system that, when dysregulated, contributes to inflammatory conditions.[16][23]

Mechanism of Anti-inflammatory Action

The NLRP3 inflammasome is activated in a two-step process (priming and activation), leading to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Certain 8-HQ derivatives, such as broxyquinoline, have been shown to directly target the NLRP3 protein, preventing its interaction with NEK7 and subsequent oligomerization and assembly of the inflammasome complex.[16] This effectively blocks the inflammatory cascade at a critical point.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 8-hydroxyquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

-

Cell Seeding: Seed adherent or suspension cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[24]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Broth Microdilution for MIC Determination

This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][25]

Protocol:

-

Compound Preparation: Dissolve the 8-HQ derivative in a suitable solvent (e.g., DMSO). Prepare a 2x working stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound stock to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[26]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

-

Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]

-